(R)-5-(1-Boc-pyrrolidin-2-YL)-1H-tetrazole
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Overview
Description
®-5-(1-Boc-pyrrolidin-2-YL)-1H-tetrazole is a chiral compound that features a tetrazole ring and a pyrrolidine moiety protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Boc-pyrrolidin-2-YL)-1H-tetrazole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized from suitable starting materials, often involving cyclization reactions.
Introduction of the Boc Protecting Group: The pyrrolidine ring is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Tetrazole Formation: The tetrazole ring is introduced through a cycloaddition reaction, often involving azide and nitrile precursors under specific conditions.
Industrial Production Methods
Industrial production of ®-5-(1-Boc-pyrrolidin-2-YL)-1H-tetrazole may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-5-(1-Boc-pyrrolidin-2-YL)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The tetrazole and pyrrolidine rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
®-5-(1-Boc-pyrrolidin-2-YL)-1H-tetrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and advanced materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of ®-5-(1-Boc-pyrrolidin-2-YL)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-1-Boc-pyrrolidin-2-yl-methanol: This compound shares the pyrrolidine and Boc protecting group but lacks the tetrazole ring.
N-Boc-L-prolinol: Similar in having a Boc-protected pyrrolidine ring, but with different functional groups attached.
Uniqueness
®-5-(1-Boc-pyrrolidin-2-YL)-1H-tetrazole is unique due to the presence of both the tetrazole ring and the Boc-protected pyrrolidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
tert-butyl (2R)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)15-6-4-5-7(15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKOWHLHSVLJLH-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NNN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=NNN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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